molecular formula C21H26F2O6 B8264232 6-alpha,9-alpha-Difluoro-11-beta,16-alpha,17-alpha,21-tetrahydroxypregna-1,4-diene-3,20-dione

6-alpha,9-alpha-Difluoro-11-beta,16-alpha,17-alpha,21-tetrahydroxypregna-1,4-diene-3,20-dione

Cat. No.: B8264232
M. Wt: 412.4 g/mol
InChI Key: UUOUOERPONYGOS-UHFFFAOYSA-N
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Description

6-alpha,9-alpha-Difluoro-11-beta,16-alpha,17-alpha,21-tetrahydroxypregna-1,4-diene-3,20-dione is a synthetic corticosteroid with potent anti-inflammatory properties. It is commonly used in the treatment of various skin conditions such as eczema, psoriasis, and dermatitis. This compound is a derivative of fluocinolone acetonide, which is known for its efficacy in reducing inflammation and suppressing immune responses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-alpha,9-alpha-Difluoro-11-beta,16-alpha,17-alpha,21-tetrahydroxypregna-1,4-diene-3,20-dione involves multiple steps starting from 11α,17α,21-trihydroxypregna-4-ene-3,20-dione (also known as hydrocortisone). The key steps include:

    Acetylation: of the 21-hydroxy group.

    Sulfonation: and elimination of the 11-hydroxy group to form a 9(11)-double bond.

    Acetylation: of the 17α-hydroxy and 3-keto groups.

    Fluorination: at the 6β-position.

    Hydrolysis: to remove the 3-acetyl group.

    Epoxidation: of the 9(11)-double bond followed by addition of hydrogen fluoride to introduce the 11β-hydroxy and 9α-fluoro groups.

    Dehydrogenation: to form the 1-double bond.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

6-alpha,9-alpha-Difluoro-11-beta,16-alpha,17-alpha,21-tetrahydroxypregna-1,4-diene-3,20-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).

    Hydrolysis conditions: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions include various hydroxylated and fluorinated derivatives, which can be further modified for specific applications .

Scientific Research Applications

6-alpha,9-alpha-Difluoro-11-beta,16-alpha,17-alpha,21-tetrahydroxypregna-1,4-diene-3,20-dione has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with glucocorticoid response elements on DNA. This interaction modulates the transcription of specific genes involved in inflammatory and immune responses. The compound inhibits the production of pro-inflammatory cytokines and promotes the expression of anti-inflammatory proteins .

Comparison with Similar Compounds

6-alpha,9-alpha-Difluoro-11-beta,16-alpha,17-alpha,21-tetrahydroxypregna-1,4-diene-3,20-dione is unique due to its specific fluorination pattern and hydroxylation, which enhance its anti-inflammatory potency and reduce its side effects compared to other corticosteroids. Similar compounds include:

These compounds share structural similarities but differ in their fluorination and hydroxylation patterns, which influence their pharmacological properties and clinical applications.

Properties

IUPAC Name

6,9-difluoro-11,16,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26F2O6/c1-18-4-3-10(25)5-13(18)14(22)6-12-11-7-15(26)21(29,17(28)9-24)19(11,2)8-16(27)20(12,18)23/h3-5,11-12,14-16,24,26-27,29H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUOUOERPONYGOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3(C(C1CC(C2(C(=O)CO)O)O)CC(C4=CC(=O)C=CC43C)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26F2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90862417
Record name 6,9-Difluoro-11,16,17,21-tetrahydroxypregna-1,4-diene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90862417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-alpha,9-alpha-Difluoro-11-beta,16-alpha,17-alpha,21-tetrahydroxypregna-1,4-diene-3,20-dione
Reactant of Route 2
6-alpha,9-alpha-Difluoro-11-beta,16-alpha,17-alpha,21-tetrahydroxypregna-1,4-diene-3,20-dione
Reactant of Route 3
6-alpha,9-alpha-Difluoro-11-beta,16-alpha,17-alpha,21-tetrahydroxypregna-1,4-diene-3,20-dione
Reactant of Route 4
6-alpha,9-alpha-Difluoro-11-beta,16-alpha,17-alpha,21-tetrahydroxypregna-1,4-diene-3,20-dione
Reactant of Route 5
6-alpha,9-alpha-Difluoro-11-beta,16-alpha,17-alpha,21-tetrahydroxypregna-1,4-diene-3,20-dione
Reactant of Route 6
6-alpha,9-alpha-Difluoro-11-beta,16-alpha,17-alpha,21-tetrahydroxypregna-1,4-diene-3,20-dione

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